molecular formula C9H11N5 B101361 v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- CAS No. 17050-88-3

v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-

Cat. No. B101361
CAS RN: 17050-88-3
M. Wt: 189.22 g/mol
InChI Key: VUJBWUXUGNJDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- is a heterocyclic compound that has been the subject of much scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and biochemistry. In

Mechanism Of Action

The mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which can lead to cell death in cancer cells. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

Studies have shown that v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages And Limitations For Lab Experiments

One of the advantages of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Additionally, the synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- is relatively straightforward, making it easy to produce in the lab.
One of the limitations of using v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- and its potential applications in various fields. Finally, researchers may explore the use of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis method of v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- involves a multi-step process that starts with the reaction of 3-cyclopentyl-1-propyne with hydrazine hydrate to produce 3-cyclopentyl-1,2,4-triazole. This compound is then reacted with 2-chloro-4,6-dimethylpyrimidine to yield v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl-. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

V-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has shown potential for use in various scientific research applications. One of the most promising areas of research is its use in drug discovery. This compound has been shown to have antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, v-Triazolo[4,5-d]pyrimidine, (v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-),3-cyclopentyl- has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

17050-88-3

Product Name

v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-cyclopentyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2

InChI Key

VUJBWUXUGNJDLN-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2C3=NC=NC=C3N=N2

Canonical SMILES

C1CCC(C1)N2C3=NC=NC=C3N=N2

Other CAS RN

17050-88-3

synonyms

v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-

Origin of Product

United States

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